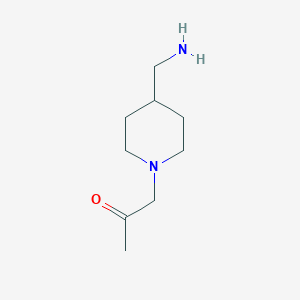

1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one

CAS No.: 2166904-15-8

Cat. No.: VC3189595

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2166904-15-8 |

|---|---|

| Molecular Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]propan-2-one |

| Standard InChI | InChI=1S/C9H18N2O/c1-8(12)7-11-4-2-9(6-10)3-5-11/h9H,2-7,10H2,1H3 |

| Standard InChI Key | JIUWVHMDVAHYDY-UHFFFAOYSA-N |

| SMILES | CC(=O)CN1CCC(CC1)CN |

| Canonical SMILES | CC(=O)CN1CCC(CC1)CN |

Introduction

1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one is precisely identified through several chemical parameters that define its structure and physical characteristics. This compound is characterized by specific molecular identifiers that allow researchers to accurately work with and reference the substance in scientific literature and databases.

Basic Chemical Identifiers

The compound can be identified through several standard chemical identifiers as outlined in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 2166904-15-8 |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one |

The chemical structure of 1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one features a piperidine ring as its core scaffold. This heterocyclic structure is substituted with an aminomethyl group at the 4-position, which introduces a primary amine functional group into the molecule. Additionally, the nitrogen of the piperidine ring is connected to a propan-2-one group, providing a ketone functionality that significantly influences the compound's reactivity profile.

Structural Features and Chemical Characteristics

The molecular architecture of this compound is characterized by several key functional groups that determine its chemical behavior. The piperidine ring serves as a scaffold that positions the functional groups in specific spatial orientations. The aminomethyl group at the 4-position of the piperidine ring provides a basic site that can participate in hydrogen bonding and acid-base reactions. This primary amine functionality increases the compound's water solubility and enhances its ability to interact with biological macromolecules through hydrogen bonding and electrostatic interactions.

The propan-2-one moiety attached to the piperidine nitrogen introduces a carbonyl group that can serve as a hydrogen bond acceptor. This functional group also provides sites for nucleophilic addition reactions, which may be relevant for the compound's reactivity in biological systems and its potential for chemical modifications in synthetic applications. The presence of both basic (amine) and electrophilic (ketone) sites within the molecule creates a versatile chemical entity capable of diverse interactions.

Synthesis Methodologies

The synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one can be achieved through various chemical approaches, with optimization focusing on yield, purity, and scalability. Understanding these synthetic pathways is crucial for researchers working with this compound.

Common Synthetic Routes

The synthesis of this compound typically involves reaction sequences that build upon the piperidine core structure. A common approach involves the reaction of piperidine derivatives with formaldehyde, followed by condensation with propanone to introduce the key functional groups. This synthetic strategy focuses on the selective functionalization of the piperidine nitrogen while maintaining the integrity of other functional groups.

The synthesis often begins with appropriately substituted piperidine precursors that already contain the aminomethyl group at the 4-position, or with precursors that can be modified to introduce this functional group at a later stage. Protection and deprotection strategies may be employed to ensure selective reactions at desired positions without unwanted side reactions involving the reactive amine groups.

Optimization Considerations

Synthetic optimization for 1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one focuses on several key parameters:

-

Reaction conditions (temperature, solvent, catalyst)

-

Reagent stoichiometry

-

Purification methods

-

Yield enhancement

-

Minimization of side products

Chemical Stability and Reactivity Profile

Understanding the stability and reactivity of 1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one is essential for its storage, handling, and application in research settings.

Stability Under Various Conditions

1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one is expected to be stable under standard laboratory conditions, but its stability may be compromised under certain circumstances. The compound contains functional groups that can undergo chemical changes when exposed to specific environmental factors.

The primary amine group is susceptible to oxidation and can react with electrophiles present in the environment. The ketone functionality may undergo nucleophilic addition reactions or condensations in the presence of appropriate reactants. These reactive sites must be considered when storing and handling the compound to maintain its chemical integrity.

Reactivity Considerations

The reactivity profile of this compound is largely determined by its functional groups:

-

The primary amine (aminomethyl group) can participate in:

-

Nucleophilic substitution reactions

-

Acylation reactions

-

Schiff base formation with aldehydes and ketones

-

Salt formation with acids

-

-

The ketone group can undergo:

-

Nucleophilic addition

-

Reduction to alcohols

-

Aldol-type condensations

-

Enolization

-

These reactivity patterns suggest potential applications in organic synthesis as an intermediate for more complex molecules. The compound's ability to form hydrogen bonds and participate in acid-base chemistry also influences its solubility profile and interactions with biological systems.

Research Applications and Future Directions

The structural features of 1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one suggest several potential research applications that may drive future investigations into this compound.

Current Research Applications

As a chemical with both basic and electrophilic sites, 1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one has potential utility as:

-

A building block in organic synthesis

-

An intermediate in the preparation of pharmaceutically relevant compounds

-

A model compound for studying structure-activity relationships in drug discovery

-

A potential reagent for specific chemical transformations

Research into similar piperidine derivatives has demonstrated applications in medicinal chemistry, particularly in the development of compounds targeting neurological disorders and pain management.

Future Research Directions

Several promising avenues for future research involving 1-(4-(Aminomethyl)piperidin-1-yl)propan-2-one include:

-

Comprehensive evaluation of its biological activity profile

-

Investigation of its potential as a scaffold for developing targeted therapeutics

-

Exploration of modified derivatives with enhanced pharmacological properties

-

Development of more efficient synthetic routes for its preparation

-

Evaluation of its potential in combination with other bioactive compounds

The structural similarity to compounds investigated for antimicrobial and antiviral activities suggests potential value in screening this compound against relevant biological targets. Additionally, its reactivity profile indicates possibilities for chemical modifications to generate libraries of derivatives with diverse biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume